Cas no 1119452-90-2 (N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine)
N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine
- AG-B-37379
- AK-56881
- ALBB-006478
- CTK6C2111
- MolPort-006-067-372
- SBB048245
- STK503948
- AKOS000266075
- MFCD12027204
- AKOS016345451
- CS-0335343
- LS-02287
- 1119452-90-2
-
- MDL: MFCD12027204
- Inchi: 1S/C13H26N2/c1-11-5-3-4-6-13(11)15(2)12-7-9-14-10-8-12/h11-14H,3-10H2,1-2H3
- InChI Key: FIAARWJTQYTEFE-UHFFFAOYSA-N
- SMILES: N(C)(C1CCNCC1)C1CCCCC1C
Computed Properties
- Exact Mass: 210.209598838g/mol
- Monoisotopic Mass: 210.209598838g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 15.3Ų
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 280.9±8.0 °C at 760 mmHg
- Flash Point: 91.3±9.4 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M334765-50mg |
N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine |
1119452-90-2 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M334765-100mg |
N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine |
1119452-90-2 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M334765-500mg |
N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine |
1119452-90-2 | 500mg |
$ 365.00 | 2022-06-03 | ||
| Chemenu | CM374317-1g |
N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine |
1119452-90-2 | 95%+ | 1g |
$229 | 2023-02-03 | |
| Chemenu | CM374317-5g |
N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine |
1119452-90-2 | 95%+ | 5g |
$685 | 2023-02-03 | |
| abcr | AB265834-5 g |
N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine; . |
1119452-90-2 | 5g |
€1074.00 | 2023-04-26 | ||
| abcr | AB265834-1g |
N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine; . |
1119452-90-2 | 1g |
€397.00 | 2025-02-27 | ||
| abcr | AB265834-5g |
N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine; . |
1119452-90-2 | 5g |
€1037.00 | 2025-02-27 | ||
| eNovation Chemicals LLC | Y1250038-5g |
N-methyl-N-(2-methylcyclohexyl)piperidin-4-amine |
1119452-90-2 | 95% | 5g |
$1230 | 2024-06-07 | |
| abcr | AB265834-1 g |
N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine; . |
1119452-90-2 | 1g |
€406.00 | 2023-04-26 |
N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine Suppliers
N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Additional information on N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine
Comprehensive Overview of N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine (CAS No. 1119452-90-2)
N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine (CAS No. 1119452-90-2) is a structurally unique organic compound belonging to the class of piperidine derivatives. Its molecular framework integrates a six-membered piperidine ring with a methyl-substituted cyclohexyl group and an amine functionality, making it a versatile scaffold for pharmaceutical and chemical research. The compound’s IUPAC name reflects its precise substitution pattern: the nitrogen atom at position 4 of the piperidine ring is substituted with both a methyl group and a 2-methylcyclohexyl moiety. This structural configuration contributes to its distinct physicochemical properties, including solubility profiles and stereochemical behavior, which are critical for its potential applications in drug discovery.
Recent studies have highlighted the significance of N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine as a building block in the synthesis of bioactive molecules. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its utility as an intermediate in the development of novel GABAB receptor modulators, which are being investigated for their therapeutic potential in neurological disorders such as epilepsy and anxiety. The compound’s ability to participate in diverse chemical transformations, including nucleophilic substitutions and condensation reactions, underscores its value in medicinal chemistry workflows.
The synthesis of CAS No. 1119452-90-2 typically involves multi-step organic reactions starting from readily available precursors like cyclohexanone or piperidine derivatives. A notable approach described in recent literature employs transition-metal-catalyzed C–N bond formation to construct the key amine linkage between the piperidine and cyclohexyl moieties. This method achieves high regioselectivity and stereoselectivity, ensuring consistent product quality—a critical factor for downstream applications in pharmaceutical development.
In terms of physical properties, N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine exhibits moderate lipophilicity due to its aliphatic ring systems and amine functionality. Its melting point has been reported at approximately 68–70°C under standard atmospheric conditions, while solubility studies indicate good compatibility with polar organic solvents such as DMSO or ethanol. These characteristics make it suitable for formulation into various dosage forms or as a reagent in solution-phase syntheses.
The compound’s role extends beyond synthetic chemistry into computational modeling studies aimed at understanding ligand-receptor interactions. Molecular docking simulations published in 2023 revealed that analogs derived from this scaffold demonstrate favorable binding affinities toward serotonin receptors (5-HT6)—a target implicated in cognitive enhancement therapies for Alzheimer’s disease patients. Such findings emphasize the importance of structural modifications around the core framework to optimize pharmacological activity while minimizing off-target effects.
Environmental stability is another area where CAS No. 1119452-90-2 shows promise. Comparative analyses with similar piperidine-based compounds indicate enhanced resistance to hydrolytic degradation under physiological pH conditions (7.4), which is advantageous for developing long-lasting formulations or prodrug strategies requiring metabolic stability during systemic circulation.
Ongoing research also explores the compound’s potential as a chiral auxiliary in asymmetric synthesis processes. A patent filed by [Research Institution X] in early 2023 describes its application as a resolving agent for separating enantiomers of nonsteroidal anti-inflammatory drugs (NSAIDs), thereby improving enantioselectivity during large-scale manufacturing operations.
In conclusion, N-Methyl-N-(2-methylcyclohexyl)piperidin-4-amine represents an important chemical entity with broad applicability across multiple scientific disciplines—from medicinal chemistry to materials science research projects focusing on functionalized heterocyclic compounds.
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